

physical properties of 2,2-Dimethylglutaric acid

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Compound of Interest

Compound Name: 2,2-Dimethylglutaric acid

Cat. No.: B1205061

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An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylglutaric Acid

Introduction

2,2-Dimethylglutaric acid, also known as 2,2-dimethylpentanedioic acid, is an alpha,omega-dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1][2] It appears as a white to almost white crystalline powder.[1][3] This compound serves as a versatile building block in organic synthesis, with applications in the production of polymers, pharmaceuticals, agrochemicals, and dyestuffs.[1][4][5] Its unique structure, featuring two methyl groups on the second carbon of a five-carbon chain, influences its physical and chemical properties.[1] This guide provides a comprehensive overview of the key physical properties of **2,2-Dimethylglutaric acid**, detailed experimental protocols for their determination, and visualizations of relevant workflows.

Physical and Chemical Properties

The physical and chemical characteristics of **2,2-Dimethylglutaric acid** are summarized in the table below. These properties are crucial for its handling, application, and role in chemical synthesis.



Property	Value	Source(s)
Molecular Formula	C7H12O4	[1][2][6]
Molecular Weight	160.17 g/mol	[1][2][6]
Appearance	White to almost white crystalline powder	[1][3][7]
Melting Point	82-86 °C	[1][4][6][7]
Boiling Point	300.4 °C at 760 mmHg; 180- 200 °C at 2 torr	[7][8]
Density	1.2 g/cm ³	[7]
Water Solubility	Moderately soluble; Hydrolyzes in water	[1][3][4]
pKa (Predicted)	4.58 ± 0.10	[1][3][4]
CAS Number	681-57-2	[1][6][7]

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for reproducible research. The following sections outline standard laboratory procedures.

Melting Point Determination

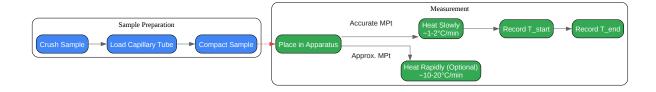
The melting point of a crystalline solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a pure compound, whereas impurities tend to lower and broaden the melting range.[9][10] The procedure described is a general method using a modern digital apparatus like a Mel-Temp.

Methodology:

• Sample Preparation: A small amount of dry, crystalline **2,2-Dimethylglutaric acid** is finely crushed into a powder. The open end of a capillary tube is pressed into the powder.[10] The tube is then tapped on a hard surface or dropped through a long glass tube to compact the sample into the sealed end, aiming for a sample height of 1-2 mm.[10][11]



- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[11]
- Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to find an approximate melting range.[11][12]
- Accurate Determination: A new sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9][12]
- Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9]
- Calibration: The thermometer of the apparatus should be calibrated using standards with known melting points covering the expected range.[12]



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Workflow for Melting Point Determination.

pKa Determination by NMR Titration

The acid dissociation constant (pKa) can be determined using Nuclear Magnetic Resonance (NMR) titration. This method relies on the principle that the chemical shifts of protons or





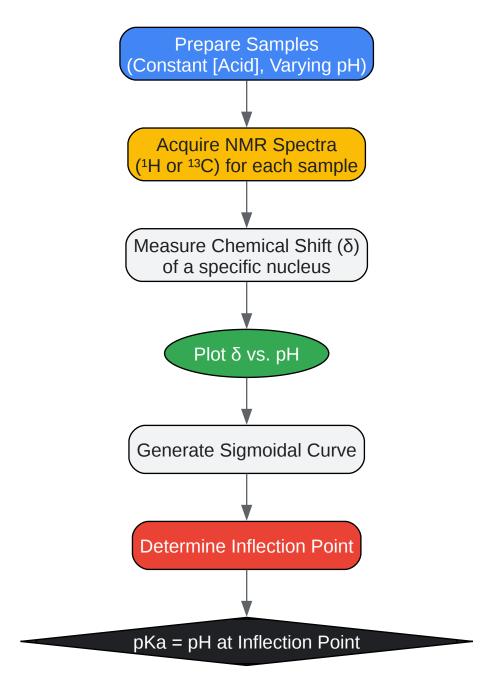


carbons near an acidic functional group are sensitive to changes in the protonation state of that group.[13][14]

Methodology:

- Sample Preparation: A series of samples is prepared containing a constant concentration of **2,2-Dimethylglutaric acid** in a suitable solvent (e.g., D₂O or a mixed aqueous-organic solvent) at various pH values.[14] The pH is adjusted by adding small, precise amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- NMR Data Acquisition: A ¹H or ¹³C NMR spectrum is acquired for each sample in the series. ¹³C NMR can be advantageous as carbon chemical shifts are often more sensitive to changes in electron density and less prone to overlap.[13]
- Data Analysis: The chemical shift (δ) of a nucleus close to the carboxylic acid groups is measured for each spectrum.
- Sigmoidal Curve Plotting: The observed chemical shift (δ) is plotted against the pH of the solution. This plot should yield a sigmoidal titration curve.[14]
- pKa Determination: The pKa value corresponds to the pH at the inflection point of the sigmoidal curve.[14] At this point, the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. The data can be fitted to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the precise inflection point.





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Workflow for pKa Determination via NMR Titration.

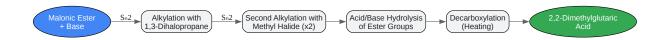
Synthesis and Metabolic Relevance

2,2-Dimethylglutaric acid is not a naturally occurring compound in significant quantities but can be synthesized through various chemical routes.[3] It is also recognized as a metabolite, particularly in studies related to branched-chain amino acid metabolism.[1]



General Synthesis Pathway

One common laboratory synthesis method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. This provides a versatile route to substituted dicarboxylic acids.



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A generalized logical workflow for the synthesis of **2,2-Dimethylglutaric Acid**.

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